2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(3-piperidin-1-ylpyrazin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c20-11(18-14-17-6-9-21-14)10-22-13-12(15-4-5-16-13)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8,10H2,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIDFQIILZFGSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CN=C2SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tyrosinase , an enzyme that plays a crucial role in the synthesis of melanin.
Mode of Action
The compound interacts with tyrosinase in a competitive manner, binding to the active site of the enzyme and inhibiting its activity. This interaction results in a decrease in the production of melanin, a pigment responsible for skin color.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide with key analogs from the literature, focusing on structural variations, synthetic yields, and biological activities:
Key Structural and Functional Insights
Heterocyclic Core Variations: Replacing pyrazine with pyrimidine (e.g., compound 33 ) or quinoline (e.g., compound 8c ) alters electronic properties and binding affinity. Pyrimidine-based analogs show stronger HDAC6 inhibition, while quinoline derivatives target EGFR. The thiadiazole ring in compound 4g introduces hydrogen-bonding capacity, enhancing antiproliferative effects compared to simpler thioacetamides.
Substituent Effects :
- The 3-piperidinyl group in the target compound may improve solubility and target engagement compared to smaller substituents (e.g., methyl or chloro groups in analogs ).
- Bulky substituents like the propargyloxybenzyl group in compound 33 enhance dual Sirt2/HDAC6 inhibition by occupying hydrophobic enzyme pockets.
Biological Activity Trends: Thiazole-acetamide derivatives with extended conjugated systems (e.g., compound 8c ) exhibit stronger anticancer activity due to improved intercalation or enzyme binding.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-((3-(piperidin-1-yl)pyrazin-2-yl)thio)-N-(thiazol-2-yl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of pyrazine and thiazole precursors. Key steps include:
- Thioether linkage formation : Reacting a pyrazine derivative with a thiol-containing intermediate under basic conditions (e.g., using NaH or K₂CO₃ as a base in DMF or ethanol) .
- Acetamide coupling : Introducing the acetamide group via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like EDCI/HOBt .
- Piperidine substitution : Introducing the piperidin-1-yl group via SNAr (nucleophilic aromatic substitution) at elevated temperatures (60–80°C) in polar aprotic solvents .
- Optimization : Reaction yields (40–70%) depend on solvent choice, temperature control, and catalyst selection. TLC and HPLC are critical for monitoring progress .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrazine and thiazole moieties. Aromatic proton signals in δ 7.5–8.5 ppm and thioether linkages (δ 3.5–4.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
- HPLC-PDA : Assesses purity (>95% recommended for biological assays). Use C18 columns with acetonitrile/water gradients .
- FT-IR : Confirms amide C=O stretches (~1650 cm⁻¹) and thioether C-S bonds (~650 cm⁻¹) .
Q. How should researchers design initial biological screening assays for this compound?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with conserved ATP-binding pockets (e.g., EGFR, CDK2) due to the compound’s heterocyclic structure .
- In vitro Assays :
- Enzyme Inhibition : Use fluorescence-based or radiometric assays (IC₅₀ determination). Include positive controls (e.g., staurosporine for kinases) .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 µM concentrations .
- Data Validation : Run triplicate experiments and use statistical tools (e.g., ANOVA) to confirm significance .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified targets (e.g., immobilized kinases) .
- X-ray Crystallography : Co-crystallize the compound with its target to resolve binding modes. Focus on π-π stacking between pyrazine/thiazole rings and hydrophobic pockets .
- Molecular Dynamics Simulations : Model interactions using software like GROMACS. Validate with mutational studies (e.g., alanine scanning of key residues) .
Q. What strategies address low oral bioavailability observed in preclinical studies?
- Methodological Answer :
- Physicochemical Optimization :
- LogP Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce LogP from ~3.5 to 2–3, improving solubility .
- Prodrug Design : Mask the acetamide group with ester prodrugs to enhance intestinal absorption .
- In vivo PK Studies : Administer via oral gavage in rodents and measure plasma concentrations using LC-MS/MS. Compare AUC and Cmax with intravenous dosing .
Q. How can researchers resolve contradictions in reported IC₅₀ values across different studies?
- Methodological Answer :
- Variable Control : Standardize assay conditions (pH, ATP concentrations for kinase assays) and cell passage numbers .
- Impurity Analysis : Re-evaluate compound purity via HPLC; impurities >5% can skew results .
- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
Q. What structural modifications could enhance potency while minimizing off-target effects?
- Methodological Answer :
- SAR Studies :
- Pyrazine Ring : Replace piperidine with smaller amines (e.g., morpholine) to reduce steric hindrance .
- Thiazole Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-stacking with target residues .
- Selectivity Profiling : Screen against panels of related targets (e.g., kinome-wide profiling) to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
